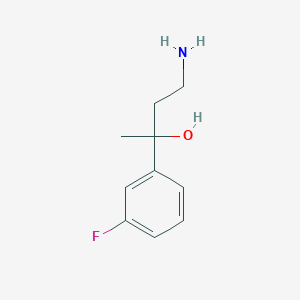

4-Amino-2-(3-fluorophenyl)butan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H14FNO |

|---|---|

Molecular Weight |

183.22 g/mol |

IUPAC Name |

4-amino-2-(3-fluorophenyl)butan-2-ol |

InChI |

InChI=1S/C10H14FNO/c1-10(13,5-6-12)8-3-2-4-9(11)7-8/h2-4,7,13H,5-6,12H2,1H3 |

InChI Key |

RCVCUBXRVSBOLY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN)(C1=CC(=CC=C1)F)O |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 4 Amino 2 3 Fluorophenyl Butan 2 Ol and Analogues

Stereoselective Synthesis Approaches for Chiral Centers

The cornerstone of synthesizing enantiopure 4-Amino-2-(3-fluorophenyl)butan-2-ol lies in the effective control of the stereochemistry at the C2 position. Modern synthetic chemistry offers several powerful strategies to achieve this, including asymmetric catalysis, the use of chiral auxiliaries, and enzymatic biocatalysis.

Asymmetric catalysis is a highly efficient method for the construction of chiral centers, utilizing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. eurekaselect.com For the synthesis of this compound, the key C-C bond-forming step to create the tertiary alcohol can be achieved through the asymmetric addition of a nucleophile to a prochiral ketone precursor.

A plausible precursor for this transformation is 1-amino-4-(3-fluorophenyl)butan-4-one. The enantioselective addition of a methyl group equivalent, such as a methyl organometallic reagent, to the carbonyl group would yield the desired tertiary alcohol. Chiral ligands complexed to a metal center can effectively bias the facial selectivity of the nucleophilic attack on the ketone.

Table 1: Representative Chiral Catalysts for Asymmetric Addition to Ketones

| Catalyst System | Nucleophile | Ketone Substrate Type | Typical Enantioselectivity (ee) |

|---|---|---|---|

| Zn(OTf)₂ / Chiral Amino Alcohol | Organozinc Reagents | Aromatic Ketones | High |

| RuCl₂(diphosphine)(diamine) | H₂ (transfer hydrogenation) | Aromatic Ketones | Excellent |

For instance, organocatalytic approaches using chiral primary amines, such as those derived from cinchona alkaloids, have been successful in promoting highly enantioselective aldol (B89426) reactions, which can be adapted for the synthesis of chiral tertiary alcohols. acs.org In the context of this compound, a retro-synthetic analysis suggests that an asymmetric addition of a suitable carbon nucleophile to a ketone precursor would be a key step.

Detailed research findings have demonstrated the utility of chiral ligands in combination with Grignard reagents for the asymmetric construction of tertiary alcohols. nih.gov The design of these ligands is crucial for achieving high levels of stereocontrol.

Chiral auxiliaries are stoichiometric chiral reagents that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. This strategy offers a robust and predictable method for controlling stereochemistry.

In the synthesis of this compound, a chiral auxiliary, such as one of Evans' oxazolidinones, could be attached to a carboxylic acid precursor. wikipedia.org Subsequent elaboration of the side chain and introduction of the 3-fluorophenyl group via a Grignard reaction would proceed with high diastereoselectivity, dictated by the steric influence of the auxiliary.

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Transformation | Mechanism of Stereocontrol |

|---|---|---|

| Evans' Oxazolidinones | Aldol, Alkylation | Steric hindrance from the substituent on the oxazolidinone ring directs the approach of the electrophile. |

| Pseudoephedrine Amides | Alkylation | Formation of a rigid chelated enolate directs alkylation from the less hindered face. |

For example, a synthetic route could involve the acylation of a chiral oxazolidinone with a suitable acid, followed by a diastereoselective Grignard addition of 3-fluorophenylmagnesium bromide. Subsequent removal of the auxiliary would furnish the chiral tertiary alcohol. Research has shown that this approach is highly effective for the synthesis of complex chiral molecules. wikipedia.org

Biocatalysis, utilizing isolated enzymes or whole-cell systems, has emerged as a powerful and environmentally benign tool for asymmetric synthesis. Enzymes often exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for the preparation of enantiopure intermediates. nih.gov

For the synthesis of this compound, enzymatic kinetic resolution of a racemic mixture of the final product or a key intermediate is a viable strategy. Lipases are commonly employed for the resolution of alcohols through enantioselective acylation or hydrolysis. jocpr.com

Alternatively, a prochiral ketone precursor could be asymmetrically reduced using an alcohol dehydrogenase (ADH) to yield an enantiopure secondary alcohol. This alcohol could then be further elaborated to the target tertiary alcohol. Recent studies have demonstrated the use of engineered ADHs for the highly selective reduction of various ketones. asianpubs.orgresearchgate.net

Table 3: Enzymatic Approaches for Chiral Alcohol and Amine Synthesis

| Enzyme Class | Transformation | Substrate Example |

|---|---|---|

| Lipase | Kinetic Resolution (Acylation/Hydrolysis) | Racemic alcohols or esters |

| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | Prochiral ketones |

A biocatalytic platform has been developed for the synthesis of enantiopure propargylic alcohols and amines, which could be adapted for intermediates leading to the target molecule. nih.gov This often involves a multi-enzyme cascade, showcasing the power of biocatalysis in constructing complex chiral molecules. nih.govresearchgate.net

Multi-Step Reaction Sequences for Structural Elaboration

The construction of the full carbon skeleton and the introduction of the necessary functional groups in this compound require a well-designed multi-step reaction sequence. Key transformations include the formation of the butanol backbone, the introduction of the amino group, and the regioselective installation of the 3-fluorophenyl moiety.

One common approach is the reduction of a nitrile group. A precursor containing a cyano group at the C4 position can be readily reduced to the corresponding primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Another strategy involves the Gabriel synthesis, where phthalimide (B116566) is used as an ammonia (B1221849) surrogate. Alkylation of potassium phthalimide with a suitable substrate bearing a leaving group at the C4 position, followed by hydrazinolysis or acidic hydrolysis, liberates the primary amine.

Reductive amination of a corresponding aldehyde or ketone precursor is also a powerful method for introducing the amino group.

Table 4: Methods for the Introduction of a Primary Amino Group

| Method | Precursor Functional Group | Reagents |

|---|---|---|

| Nitrile Reduction | Cyano (-CN) | LiAlH₄, H₂, Raney Ni |

| Gabriel Synthesis | Halide (-X) or Tosylate (-OTs) | Potassium phthalimide, then H₂NNH₂ |

| Reductive Amination | Aldehyde (-CHO) or Ketone (>C=O) | NH₃, NaBH₃CN or H₂, Pd/C |

The asymmetric synthesis of amines is a well-developed field, with reagents like tert-butanesulfinamide serving as excellent chiral auxiliaries for the preparation of a wide variety of chiral amines. yale.edu

The 3-fluorophenyl group is a key structural feature of the target molecule. Its regioselective introduction is typically achieved through the reaction of an organometallic reagent with a suitable electrophilic carbon center.

The most common method for this transformation is the Grignard reaction. purdue.edu 3-Fluorophenylmagnesium bromide, which is commercially available or can be prepared from 1-bromo-3-fluorobenzene (B1666201) and magnesium metal, serves as a powerful nucleophile. sigmaaldrich.comlibretexts.org This Grignard reagent can add to a ketone or an ester functional group at the C2 position of a suitable precursor to form the desired tertiary alcohol. nih.govmasterorganicchemistry.com

For instance, the reaction of 3-fluorophenylmagnesium bromide with a protected 4-amino-2-butanone derivative would directly install both the fluorophenyl group and the hydroxyl group at the C2 position. The stereochemical outcome of this addition would need to be controlled using the methods described in section 2.1.

Table 5: Organometallic Reagents for Aryl Group Introduction

| Organometallic Reagent | Precursor | Electrophile |

|---|---|---|

| Grignard Reagent (ArMgBr) | Aryl Halide (Ar-Br) | Ketone, Ester, Aldehyde |

| Organolithium Reagent (ArLi) | Aryl Halide (Ar-Br or Ar-I) | Ketone, Ester, Aldehyde |

The choice of the organometallic reagent and the reaction conditions is crucial for achieving high yields and minimizing side reactions. The presence of other functional groups in the molecule, such as the amino group, may require protection to prevent undesired reactions.

Control of Butanol Backbone Assembly

The assembly of the butanol backbone with specific stereochemistry is paramount in synthesizing chiral amino alcohols. The biological activity of such molecules is often dependent on the absolute configuration of their stereocenters. Catalytic asymmetric methods provide a direct and efficient route to enantiomerically pure β-amino alcohols and their precursors. sciengine.com

One of the most effective strategies involves the asymmetric transfer hydrogenation (ATH) or asymmetric hydrogenation (AH) of precursor β-amino ketones. acs.orgrsc.org For the synthesis of this compound, a suitable precursor would be an α-amino ketone. The reduction of the ketone functionality can be controlled using chiral metal catalysts, such as those based on Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir), to yield the desired stereoisomer of the alcohol. acs.orgrsc.org

For instance, chiral ruthenium catalysts have been successfully employed for the ring-closing C(sp3)–H amination of N-benzoyloxycarbamates to produce cyclic carbamates, which serve as precursors to chiral β-amino alcohols, achieving yields and enantiomeric excess (ee) values of up to 99%. sciengine.com Another powerful approach is the ATH of unprotected α-amino ketones using tethered Ru(II) catalysts, which has been demonstrated to produce various chiral 1,2-amino alcohols with excellent enantioselectivities (>99% ee) and high yields. acs.org This method avoids the need for protecting groups, thus increasing process efficiency. acs.org

Furthermore, diastereoselective reductions can be employed when a chiral center is already present in the molecule. By selecting the appropriate catalyst and reaction conditions, it is possible to direct the formation of a new stereocenter in relation to the existing one. For example, Ir-catalyzed ATH and Rh-catalyzed AH have been shown to be complementary, providing access to either anti- or syn-γ-amino alcohol products, respectively, from a common β-amino ketone precursor. rsc.org These principles are directly applicable to the controlled assembly of the butanol backbone in more complex analogues.

Novel Reagents and Reaction Conditions in Synthesis Optimization

The optimization of synthetic routes for amino alcohols increasingly relies on the implementation of novel reagents and innovative reaction conditions that enhance efficiency, selectivity, and substrate scope. Recent breakthroughs in catalysis, including electrocatalysis and photoredox catalysis, have opened new avenues for constructing these valuable molecules under mild conditions. organic-chemistry.orgnih.gov

A chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines represents a novel strategy for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn This method utilizes a radical polar crossover mechanism to control both chemical and stereochemical selectivity, allowing for the efficient construction of products with adjacent chiral centers from readily available starting materials. westlake.edu.cn Similarly, a dual catalytic system combining chromium with a photoredox catalyst enables the synthesis of protected 1,2-amino alcohols from carbonyl compounds and α-silyl amines. organic-chemistry.org

Electrocatalysis offers a sustainable and powerful alternative for forging new bonds. Stereoselective electrocatalytic decarboxylative transformations using a serine-derived chiral carboxylic acid provide streamlined access to enantiopure amino alcohols. nih.gov This radical-based method is modular and demonstrates broad applicability, enabling the coupling of aryl, alkyl, and other fragments. nih.gov Its scalability has been proven through a 72-gram-scale flow reaction, highlighting its industrial potential. nih.gov

The table below summarizes the performance of various modern catalytic systems applicable to the synthesis of chiral amino alcohols, showcasing the high yields and enantioselectivities that can be achieved.

| Catalyst System | Reaction Type | Precursors | Yield | Enantiomeric Excess (ee) | Reference |

| Chiral Ruthenium Catalyst | Intramolecular C(sp³)–H Nitrene Insertion | N-benzoyloxycarbamates | Up to 99% | Up to 99% | sciengine.com |

| RuCl(S,S)-Teth-TsDpen | Asymmetric Transfer Hydrogenation | α-Amino Ketones | 93% | >99% | acs.org |

| Chromium/Chiral Ligand | Asymmetric Cross Aza-Pinacol Coupling | Aldehydes and Imines | High | 99% | westlake.edu.cn |

| Cr/Photoredox Dual Catalyst | Aminoalkylation | Carbonyls and α-Silyl Amines | N/A | N/A | organic-chemistry.org |

| Serine-derived Chiral Acid | Electrocatalytic Decarboxylative Coupling | Carboxylic Acids | N/A | High | nih.gov |

Green Chemistry Principles in the Synthesis of Amino Alcohols

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint, reduce waste, and enhance the sustainability of drug manufacturing. mdpi.comworldpharmatoday.com The synthesis of amino alcohols and other pharmaceutical intermediates is a key area where these principles can be applied to great effect. reachemchemicals.comacs.org The core tenets of green chemistry include waste prevention, maximizing atom economy, using less hazardous chemicals, employing safer solvents, and increasing energy efficiency. acs.org

One of the primary strategies is the use of biocatalysis, where enzymes or whole organisms catalyze chemical reactions. worldpharmatoday.com Biocatalysis offers exceptional selectivity and efficiency under mild reaction conditions, which reduces energy consumption and waste generation while often eliminating the need for harsh chemical reagents. worldpharmatoday.com The substitution of hazardous metal catalysts with biodegradable enzymes is a prime example of this approach in large-scale intermediate synthesis. worldpharmatoday.com

The choice of solvent is another critical factor, as solvents constitute a significant portion of the waste generated in pharmaceutical processes. mdpi.com A shift towards green solvents, such as water, ethanol, or glycerol, which are derived from renewable resources, is a key focus. mdpi.com One-pot, multicomponent reactions conducted in greener solvent systems like water-EtOH mixtures can significantly improve the process efficiency and environmental profile. nih.gov

Modern technologies are also being integrated to create more sustainable synthetic processes. Techniques such as microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby saving energy. mdpi.com Continuous flow chemistry, which can be combined with other technologies like microwave irradiation or supported catalysts, enables the development of fully automated, more efficient, and sustainable processes for producing active pharmaceutical ingredients. mdpi.com

The following table contrasts a hypothetical traditional synthetic approach with a green chemistry approach for the synthesis of an amino alcohol intermediate, highlighting key sustainability metrics.

| Metric | Traditional Approach | Green Chemistry Approach |

| Catalyst | Stoichiometric heavy metal reagents | Recyclable catalyst (e.g., Ru, enzyme) sciengine.comworldpharmatoday.com |

| Solvents | Halogenated solvents (e.g., Dichloromethane) | Benign solvents (e.g., Water, Ethanol) mdpi.com |

| Energy | Prolonged heating/cooling cycles | Microwave-assisted or room temperature reactions mdpi.com |

| Process | Multi-step batch processing with isolations | One-pot multicomponent or continuous flow reaction mdpi.comacs.org |

| Atom Economy | Lower, due to protecting groups and reagents | Higher, fewer steps and reagents acs.org |

| Waste (E-Factor) | High | Low nih.gov |

By holistically designing the entire life cycle of a pharmaceutical ingredient and optimizing chemical pathways, manufacturers can significantly reduce waste, minimize pollution, and improve resource efficiency, paving the way for a greener future in pharmaceuticals. worldpharmatoday.comacs.org

Iii. Chemical Reactivity and Transformational Chemistry of 4 Amino 2 3 Fluorophenyl Butan 2 Ol

Reactions Involving the Alcohol Functionality

The tertiary nature of the alcohol group in 4-Amino-2-(3-fluorophenyl)butan-2-ol is a critical determinant of its reactivity. Unlike primary or secondary alcohols, it lacks a hydrogen atom on the carbinol carbon, which significantly limits its susceptibility to oxidation.

The oxidation of alcohols is a fundamental transformation in organic synthesis for the generation of aldehydes, ketones, and carboxylic acids. However, tertiary alcohols such as the one present in this compound are generally resistant to oxidation under standard conditions. Reagents like pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or conditions like the Swern and Dess-Martin oxidations are ineffective as they require a proton on the alcohol-bearing carbon for the reaction to proceed.

Attempted oxidation with strong oxidizing agents under harsh conditions (e.g., potassium permanganate or chromic acid) does not yield a corresponding ketone. Instead, such reactions would likely lead to the cleavage of carbon-carbon bonds, resulting in the degradation of the molecule. Therefore, the conversion of the tertiary alcohol in this compound to a carbonyl derivative is not a synthetically viable transformation.

Given the reactivity of the amino group, the derivatization of the hydroxyl group is often a crucial step in a multi-step synthesis involving this compound. This is typically done to protect the alcohol from unwanted reactions or to convert it into a better leaving group for substitution reactions.

One of the most common methods for protecting alcohols is the formation of silyl ethers. This is achieved by reacting the alcohol with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triethylsilyl chloride (TESCl), in the presence of a non-nucleophilic base like imidazole or triethylamine. The resulting silyl ether is stable under a wide range of reaction conditions but can be easily removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF).

Another common derivatization is the formation of esters through reaction with acyl chlorides or anhydrides in the presence of a base. This can serve as a protecting group or introduce new functionality into the molecule. The choice of acylating agent can be tailored to control the steric and electronic properties of the resulting ester.

| Reaction Type | Reagent | Product | Purpose |

| Silyl Ether Formation | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | O-TBDMS ether | Protection of the alcohol |

| Silyl Ether Formation | Triethylsilyl chloride (TESCl), Triethylamine | O-TES ether | Protection of the alcohol |

| Esterification | Acetyl chloride, Pyridine | Acetate ester | Protection or functionalization |

| Esterification | Benzoyl chloride, Pyridine | Benzoate ester | Protection or functionalization |

Reactions Involving the Amino Functionality

The primary amino group in this compound is a versatile functional handle, readily undergoing reactions typical of aliphatic amines.

The lone pair of electrons on the nitrogen atom makes the primary amine a good nucleophile. It readily reacts with acylating agents like acid chlorides and anhydrides to form stable amide derivatives. This reaction, known as acylation, is often carried out in the presence of a base such as pyridine or triethylamine to neutralize the HCl byproduct. This transformation is useful for protecting the amine or for introducing a variety of substituents.

Alkylation of the primary amine can be achieved by reaction with alkyl halides. This reaction proceeds via nucleophilic substitution and can lead to the formation of secondary and tertiary amines, and ultimately to quaternary ammonium salts. Controlling the degree of alkylation can be challenging, often resulting in a mixture of products. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for the synthesis of secondary or tertiary amines.

| Reaction Type | Reagent | Product Class |

| Acylation | Acetyl Chloride | N-acetyl amide |

| Acylation | Benzoyl Anhydride | N-benzoyl amide |

| Alkylation | Methyl Iodide | Secondary, tertiary amine, quaternary salt |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropyl amine (secondary) |

The presence of both an amino group and a hydroxyl group within the same molecule allows for intramolecular cyclization reactions to form heterocyclic rings. Given the 1,4-relationship between the amine and the hydroxyl group in this compound, intramolecular cyclization could potentially lead to the formation of a five-membered pyrrolidine ring. This type of reaction is often promoted by converting the alcohol into a good leaving group, for instance, by reaction with thionyl chloride or a sulfonyl chloride, followed by intramolecular nucleophilic attack by the amine.

Intermolecular reactions are also possible. For example, amino alcohols can react with aldehydes or ketones to form five-membered heterocyclic rings known as oxazolidines. This reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate followed by dehydration. The stability of the resulting oxazolidine can vary depending on the substituents.

| Reaction Type | Conditions/Reagents | Heterocyclic Product |

| Intramolecular Cyclization | 1. Mesyl chloride, base 2. Heat | Substituted Pyrrolidine |

| Intermolecular Condensation | Formaldehyde, acid catalyst | Substituted Oxazolidine |

| Intermolecular Condensation | Acetone, acid catalyst | Substituted Oxazolidine |

Electrophilic and Nucleophilic Aromatic Substitution on the Fluorophenyl Ring

The fluorophenyl ring of this compound can undergo aromatic substitution reactions, though the reactivity and regioselectivity are influenced by the existing substituents: the fluorine atom and the 3-(1-amino-3-hydroxy-3-methyl)propyl group.

Fluorine is an ortho, para-directing yet deactivating substituent for electrophilic aromatic substitution (EAS). This is due to the opposing effects of its strong electronegativity (inductive withdrawal, deactivating) and its ability to donate a lone pair of electrons through resonance (pi-donation, ortho, para-directing). The large alkyl substituent at the meta position will also exert a steric influence on the possible positions of substitution.

For electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, the incoming electrophile would be directed to the positions ortho and para to the fluorine atom. The most likely positions for substitution would be C4 and C6 (ortho to fluorine) and C2 (para to fluorine). Steric hindrance from the bulky side chain might disfavor substitution at the C2 and C4 positions to some extent, potentially favoring the C6 position.

Nucleophilic aromatic substitution (NAS) on the fluorophenyl ring is generally difficult as the ring is not activated by strong electron-withdrawing groups. For NAS to occur, a strong nucleophile and harsh reaction conditions would typically be required. The fluorine atom could potentially be displaced, but this is less likely without appropriate activating groups on the ring.

| Reaction Type | Reagent | Predicted Major Product(s) | Directing Influence |

| Electrophilic Nitration | HNO₃, H₂SO₄ | 4-Amino-2-(3-fluoro-4-nitrophenyl)butan-2-ol and 4-Amino-2-(3-fluoro-6-nitrophenyl)butan-2-ol | Fluorine is o,p-directing |

| Electrophilic Bromination | Br₂, FeBr₃ | 4-Amino-2-(4-bromo-3-fluorophenyl)butan-2-ol and 4-Amino-2-(2-bromo-5-fluorophenyl)butan-2-ol | Fluorine is o,p-directing |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Substitution primarily at positions ortho and para to the fluorine atom, with steric considerations. | Fluorine is o,p-directing |

Role as a Precursor in Complex Molecule Synthesis

Extensive searches of scientific literature and patent databases did not yield specific examples of this compound being directly utilized as a precursor in the synthesis of more complex molecules. While the structural motifs present in this compound—a primary amine, a tertiary alcohol, and a fluorinated phenyl group—suggest its potential as a versatile building block in medicinal chemistry and materials science, there is currently a lack of published research detailing its specific applications in multi-step synthetic routes.

The inherent reactivity of its functional groups allows for theoretical application in a variety of chemical transformations. The primary amino group can readily undergo reactions such as acylation, alkylation, and arylation to introduce diverse substituents. The tertiary hydroxyl group could potentially be functionalized, for example, through etherification or esterification, although such reactions might be sterically hindered. The presence of the fluorophenyl moiety makes it an attractive component for the synthesis of molecules with potential pharmaceutical applications, as fluorine substitution is a common strategy for modulating the metabolic stability and binding affinity of drug candidates.

Given the absence of direct research on this compound as a synthetic precursor, the following table outlines potential synthetic transformations and the resulting compound classes, based on the known reactivity of its constituent functional groups. It is important to note that these are hypothetical applications and are not based on documented experimental findings for this specific compound.

| Functional Group | Potential Reaction | Resulting Compound Class | Potential Utility |

| Primary Amine | Acylation | Amides | Diverse pharmacophores |

| Primary Amine | Reductive Amination | Secondary/Tertiary Amines | Introduction of various alkyl groups |

| Primary Amine | N-Arylation | Diaryl Amines | Building blocks for heterocycles |

| Tertiary Alcohol | O-Alkylation | Ethers | Modification of solubility/lipophilicity |

| Aromatic Ring | Electrophilic Aromatic Substitution | Substituted Phenyl Derivatives | Further functionalization of the aromatic core |

While the specific use of this compound as a precursor remains to be documented in the scientific literature, its structural features suggest that it could be a valuable, yet currently underexplored, starting material for the synthesis of novel and complex chemical entities. Future research may elucidate its role in the development of new pharmaceuticals or functional materials.

Iv. Spectroscopic and Advanced Structural Elucidation of 4 Amino 2 3 Fluorophenyl Butan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, one can map out the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. For 4-Amino-2-(3-fluorophenyl)butan-2-ol, one would expect to observe distinct signals for the aromatic protons, the aliphatic chain protons, the methyl group protons, and the exchangeable protons of the amine (-NH₂) and hydroxyl (-OH) groups. The predicted chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS).

The protons on the 3-fluorophenyl ring would appear in the aromatic region (typically δ 6.8-7.5 ppm). The fluorine atom would induce complex splitting patterns and shifts on the adjacent aromatic protons. The two methylene (B1212753) groups (-CH₂-) in the butane (B89635) chain would likely present as complex multiplets in the aliphatic region. The methyl group (-CH₃) protons, being attached to a quaternary carbon, would appear as a sharp singlet. The -OH and -NH₂ protons are exchangeable and their signals can be broad, with chemical shifts that are highly dependent on solvent, concentration, and temperature. Adding a drop of D₂O to the NMR sample would cause the -OH and -NH₂ signals to disappear, a common technique for their identification.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: Data is predictive and may vary based on solvent and experimental conditions.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Aromatic-H | 6.8 – 7.5 | Multiplet (m) | Complex pattern due to fluorine coupling. |

| -CH₂- (Position 3) | 1.8 – 2.2 | Multiplet (m) | Coupled to protons on position 4. |

| -CH₂- (Position 4) | 2.8 – 3.2 | Multiplet (m) | Deshielded by the adjacent amino group. |

| -CH₃ (on C2) | 1.4 – 1.6 | Singlet (s) | Attached to a quaternary carbon. |

| -NH₂ | Variable (e.g., 1.5-3.0) | Broad Singlet (br s) | Exchangeable; position is solvent-dependent. |

| -OH | Variable (e.g., 2.0-4.0) | Broad Singlet (br s) | Exchangeable; position is solvent-dependent. |

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom typically gives a distinct signal. In the case of this compound, one would expect ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbons of the fluorophenyl ring would show characteristic splitting patterns due to coupling with the neighboring fluorine atom (C-F coupling).

The quaternary carbon (C2) bearing the hydroxyl group and the phenyl ring would be found significantly downfield. The aromatic carbons would appear in the typical δ 110-165 ppm range, with the carbon directly bonded to fluorine showing a large chemical shift and a strong one-bond C-F coupling constant. The aliphatic carbons would be observed at higher field (further upfield).

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: Data is predictive and may vary based on solvent and experimental conditions.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic C-F | 160 – 165 | Large ¹JCF coupling constant expected. |

| Aromatic C-C(OH) | 140 – 145 | Quaternary aromatic carbon. |

| Aromatic C-H | 110 – 130 | Signals may show smaller ²JCF or ³JCF coupling. |

| C2 (-C(OH)-) | 70 – 75 | Tertiary alcohol quaternary carbon. |

| C4 (-CH₂-NH₂) | 40 – 45 | Influenced by the electron-withdrawing amino group. |

| C3 (-CH₂-) | 35 – 40 | Aliphatic methylene carbon. |

| -CH₃ (on C2) | 25 – 30 | Aliphatic methyl carbon. |

To definitively establish the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons of the adjacent methylene groups (H3 with H4), and also among the coupled protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would be used to unambiguously assign the signals for the aromatic C-H groups, the two methylene groups, and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. HMBC is crucial for piecing together the molecular puzzle. For instance, it would show correlations from the methyl protons to the quaternary carbon C2 and the methylene carbon C3, confirming their placement. It would also show correlations from the aromatic protons to nearby carbons, confirming the attachment of the fluorophenyl ring to the butanol chain at C2.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹) corresponding to the molecule's functional groups.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Alcohol) | 3200 – 3500 | Strong, Broad | Broadness due to hydrogen bonding. |

| N-H Stretch (Amine) | 3300 – 3400 | Medium | May appear as two distinct peaks for a primary amine (-NH₂). |

| C-H Stretch (Aromatic) | 3000 – 3100 | Medium | Typically appear just above 3000 cm⁻¹. |

| C-H Stretch (Aliphatic) | 2850 – 2960 | Strong | From the -CH₂- and -CH₃ groups. |

| C=C Stretch (Aromatic) | 1450 – 1600 | Medium-Strong | Multiple bands are expected for the phenyl ring. |

| N-H Bend (Amine) | 1550 – 1650 | Medium | Scissoring vibration of the -NH₂ group. |

| C-F Stretch | 1000 – 1350 | Strong | A strong, characteristic band for the aryl-fluoride bond. |

| C-O Stretch (Alcohol) | 1050 – 1150 | Strong | Characteristic of a tertiary alcohol. |

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light from a laser. While IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, non-polar and symmetric bonds often produce strong Raman signals. For this compound, the symmetric stretching vibrations of the aromatic ring would be expected to be particularly Raman active. The C-F bond would also likely produce a noticeable signal. This technique can provide confirmatory data for the functional groups identified by IR and offer additional structural insights.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₀H₁₄FNO), the molecular weight is 183.22 g/mol . bldpharm.com

In a typical electron ionization (EI) mass spectrometry experiment, the molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M•+). wikipedia.orglibretexts.org This molecular ion is a radical cation and is often unstable, undergoing fragmentation to produce a series of smaller, characteristic ions. libretexts.org The resulting mass spectrum plots the mass-to-charge ratio (m/z) of these ions against their relative abundance.

While the specific mass spectrum for this compound is not widely published, a theoretical fragmentation pattern can be predicted based on its structure, which contains a tertiary alcohol, an amino group, and a fluorophenyl ring. Common fragmentation pathways for alcohols and amines often involve cleavages adjacent to the heteroatom (alpha-cleavage). whitman.edulibretexts.org

Expected Fragmentation Pattern:

Molecular Ion (M•+) : A peak corresponding to the molecular weight of the compound (m/z = 183) would be expected, though its intensity might be low due to the instability of the tertiary alcohol. libretexts.org

Alpha-Cleavage : The bonds adjacent to the oxygen and nitrogen atoms are prone to breaking.

Cleavage of the C2-C3 bond (beta to the nitrogen) would be a highly favored pathway for primary amines, leading to a prominent fragment at m/z 30 ([CH₂NH₂]⁺). whitman.edu

Cleavage of the C1-C2 bond would result in the loss of a methyl radical (•CH₃), leading to a fragment ion.

Cleavage of the bond between the phenyl ring and the tertiary carbon would also be possible.

Loss of Water : Tertiary alcohols can readily lose a water molecule (H₂O, 18 Da) from the molecular ion, which would produce a peak at m/z 165 (M-18). libretexts.org

Fragments from the Aromatic Ring : The 3-fluorophenyl group could lead to characteristic aromatic fragments.

The resulting fragmentation pattern serves as a molecular fingerprint, allowing for structural confirmation.

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 183 | [C₁₀H₁₄FNO]•+ | Molecular Ion (M•+) |

| 168 | [M - CH₃]⁺ | Loss of a methyl group |

| 165 | [M - H₂O]•+ | Loss of water |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage at the amino group |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This method can provide unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers.

For this compound, a successful X-ray crystallographic analysis would require the formation of a high-quality single crystal. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the molecular structure can be resolved. researchgate.net

The analysis would definitively establish:

The spatial orientation of the 3-fluorophenyl group relative to the butanol backbone.

The precise bond lengths and angles of the entire molecule.

The conformation of the molecule in the solid state.

Intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, which stabilize the crystal lattice. researchgate.net

While specific crystallographic data for this compound is not publicly available, a hypothetical dataset would include the following parameters, which are essential for defining the crystal structure.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes. | a = 10.5 Å, b = 5.8 Å, c = 16.2 Å |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes. | α = 90°, β = 98.5°, γ = 90° |

| Z | The number of molecules in the unit cell. | 4 |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Since this compound contains a chiral center at the C2 position, it exists as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the enantiomeric purity of a sample.

Optical rotation is the rotation of the plane of plane-polarized light by a chiral substance. wikipedia.orglibretexts.org Enantiomers rotate light by equal magnitudes but in opposite directions. chemistrysteps.com A dextrorotatory (+) enantiomer rotates the plane clockwise, while a levorotatory (-) enantiomer rotates it counterclockwise. wikipedia.org

The specific rotation ([α]) is a characteristic physical property of a chiral compound and is measured using a polarimeter. chemistrysteps.com It is calculated from the observed rotation (α) using the formula:

[α] = α / (l × c)

where 'l' is the path length of the sample tube in decimeters (dm) and 'c' is the concentration of the solution in g/mL. libretexts.org The measurement is typically performed at a specific temperature and wavelength (e.g., the sodium D-line, 589 nm). wikipedia.org

A racemic mixture (a 50:50 mixture of both enantiomers) will have an observed optical rotation of zero because the rotations of the individual enantiomers cancel each other out. libretexts.org Measuring the optical rotation of a sample of this compound would allow for the determination of its enantiomeric excess (ee), provided the specific rotation of the pure enantiomer is known. wikipedia.org There is no simple way to predict the sign of rotation based on the (R) or (S) configuration. masterorganicchemistry.com

| Enantiomer | Hypothetical Specific Rotation [α]D20 | Direction of Rotation |

|---|---|---|

| (R)-4-Amino-2-(3-fluorophenyl)butan-2-ol | - (Negative Value) | Levorotatory |

| (S)-4-Amino-2-(3-fluorophenyl)butan-2-ol | + (Positive Value) | Dextrorotatory |

| Racemic Mixture | 0° | Optically Inactive |

Circular Dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. libretexts.orgwikipedia.org An achiral molecule will not exhibit a CD signal, while enantiomers will produce mirror-image CD spectra. nsf.gov

The CD spectrum of this compound would be characterized by Cotton effects—positive or negative peaks—in the regions where its chromophores absorb UV light. The fluorophenyl group is the primary chromophore and would be expected to produce signals in the UV region (around 200-280 nm). nsf.gov The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center. researchgate.net

CD spectroscopy is particularly useful for:

Confirming the presence of a specific enantiomer.

Determining enantiomeric excess with high sensitivity.

Studying conformational changes of the molecule in solution.

The technique can provide detailed structural information that is complementary to optical rotation. nsf.govnih.gov

V. Computational and Theoretical Chemistry Studies of 4 Amino 2 3 Fluorophenyl Butan 2 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure of molecules. For 4-Amino-2-(3-fluorophenyl)butan-2-ol, DFT calculations can elucidate a range of fundamental properties.

The electronic character of this compound can be described by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is typically localized on the electron-rich amino group and the phenyl ring, while the LUMO is distributed over the aromatic system. The fluorine atom, being highly electronegative, influences the electron distribution and orbital energies.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.54 |

| LUMO | -0.21 |

| HOMO-LUMO Gap | 6.33 |

Note: These values are representative and would be obtained from DFT calculations, for instance, at the B3LYP/6-311++G(d,p) level of theory.

The flexible butyl chain of this compound allows it to adopt various spatial arrangements or conformations. Conformational analysis is crucial for understanding its three-dimensional structure and how it might interact with biological targets. By systematically rotating the rotatable bonds and calculating the corresponding energies, a potential energy surface can be mapped. This reveals the most stable, low-energy conformations (global and local minima) and the energy barriers for interconversion between them.

DFT calculations can accurately predict spectroscopic data, which is invaluable for the structural confirmation of synthesized compounds. nih.govresearchgate.net

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. nih.gov The calculated shifts, when compared with experimental data, can confirm the proposed structure and assign specific signals to individual atoms.

IR Spectroscopy: The vibrational frequencies corresponding to different molecular motions (stretching, bending) can be computed. This theoretical infrared spectrum can be compared with an experimental spectrum to identify characteristic functional group vibrations, such as the O-H and N-H stretches of the alcohol and amine groups, respectively, and the C-F stretch of the fluorophenyl group.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H | Stretching | 3650 |

| N-H | Symmetric Stretching | 3400 |

| N-H | Asymmetric Stretching | 3500 |

| C-H (aromatic) | Stretching | 3100 |

| C-H (aliphatic) | Stretching | 2950 |

| C-F | Stretching | 1250 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of this compound over time. By simulating the movements of atoms and molecules, MD can reveal how the compound behaves in a biological environment, such as in aqueous solution or near a lipid membrane. These simulations provide insights into conformational changes, solvent interactions, and the formation of intramolecular hydrogen bonds, offering a more realistic representation of its behavior in physiological conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding clinical outcomes)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For this compound, a QSAR model could be developed to predict its activity against a specific biological target, such as an enzyme or receptor, based on a set of calculated molecular descriptors.

These descriptors can be categorized as:

Electronic: Dipole moment, polarizability, HOMO/LUMO energies.

Steric: Molecular volume, surface area, shape indices.

Hydrophobic: LogP (partition coefficient).

By correlating these descriptors with the experimentally determined activity of a series of related compounds, a predictive model can be built. This model can then be used to estimate the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry can be employed to investigate the potential metabolic pathways or synthetic routes involving this compound. By modeling a proposed reaction, the structures and energies of reactants, intermediates, transition states, and products can be calculated. This allows for the determination of activation energies and reaction thermodynamics, providing a detailed understanding of the reaction mechanism at a molecular level. For example, the mechanism of a potential oxidation or conjugation reaction could be elucidated, identifying the most likely sites of metabolic transformation.

Vi. 4 Amino 2 3 Fluorophenyl Butan 2 Ol As a Versatile Synthetic Intermediate

Synthesis of Advanced Pharmaceutical Intermediates (excluding therapeutic claims)

The structural motifs present in 4-Amino-2-(3-fluorophenyl)butan-2-ol are frequently found in biologically active compounds, making it a key starting material for the synthesis of advanced pharmaceutical intermediates. The presence of the fluorine atom is particularly noteworthy, as the incorporation of fluorine into organic molecules can significantly alter their physicochemical properties, such as metabolic stability and lipophilicity. researchgate.netnih.gov

The vicinal amino alcohol functionality is a common feature in many pharmaceutical compounds. rroij.com The synthesis of more complex molecules from this compound can be achieved through various chemical transformations. For instance, the primary amine can be acylated or alkylated to introduce a wide range of functional groups. The tertiary alcohol can be used as a handle for further reactions or can influence the conformation of the molecule.

Table 1: Potential Reactions for Derivatization of this compound

| Reaction Type | Reagent/Catalyst | Potential Product Class |

| N-Acylation | Acid chloride, Acid anhydride | Amides |

| N-Alkylation | Alkyl halide, Reductive amination | Secondary or Tertiary Amines |

| O-Alkylation | Alkyl halide (under basic conditions) | Ethers |

| Cyclization | Dicarbonyl compounds, Phosgene derivatives | Heterocyclic compounds (e.g., oxazolidinones) |

Development of Novel Ligands in Catalysis

Chiral β-amino alcohols are a highly important class of ligands in asymmetric catalysis. westlake.edu.cn They can coordinate with metal centers to form chiral catalysts that can induce stereoselectivity in a wide range of chemical reactions. The development of new and efficient chiral ligands is a continuous effort in the field of organic synthesis. rsc.orgtcichemicals.com

The structure of this compound makes it an excellent candidate for the development of novel chiral ligands. nih.gov The nitrogen and oxygen atoms of the amino alcohol moiety can chelate to a metal center, forming a stable chiral environment around it. The stereocenter at the carbon bearing the hydroxyl group can effectively control the stereochemical outcome of the catalyzed reaction. The fluorine-containing phenyl group can also influence the electronic properties and steric bulk of the ligand, which can be fine-tuned to optimize catalytic activity and enantioselectivity. mdpi.com

Derivatives of this compound can be synthesized to create a library of ligands for screening in various asymmetric reactions, such as the addition of organometallic reagents to aldehydes and ketones, asymmetric hydrogenations, and cyclopropanations.

Table 2: Potential Chiral Ligand Architectures Derived from this compound

| Ligand Type | Synthetic Modification | Potential Catalytic Application |

| Bidentate (N,O) Ligand | Direct use of the amino alcohol | Asymmetric addition of organozinc reagents to aldehydes |

| Oxazoline Ligands | Cyclization with a carboxylic acid derivative | Asymmetric allylic alkylation, Diels-Alder reactions |

| Phosphine-Amino Alcohol Ligands | Introduction of a phosphine (B1218219) group | Asymmetric hydrogenation, hydrosilylation |

Applications in Material Science Precursor Development

Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical resistance, and low surface energy, making them valuable in a wide range of high-performance applications. pageplace.de The incorporation of fluorine-containing building blocks into polymers is a key strategy for developing new materials with tailored properties. mdpi.com

This compound can serve as a precursor for the synthesis of novel fluorinated monomers. Both the amino and hydroxyl groups can be functionalized to introduce polymerizable moieties, such as vinyl or acrylic groups. The resulting monomers can then be polymerized or copolymerized to produce a variety of fluorinated polymers.

The presence of the fluorophenyl group in the polymer backbone or as a side chain can impart desirable properties to the material, such as hydrophobicity, oleophobicity, and a low refractive index. These properties are highly sought after in applications such as advanced coatings, membranes, and optical materials. While direct applications of this compound in material science are not extensively documented, the use of similar fluorinated alcohols in modifying lipid bilayer properties suggests potential in biomaterials as well. nih.gov

Table 3: Potential Monomers Derived from this compound

| Monomer Type | Polymerizable Group | Potential Polymer Properties |

| Acrylate/Methacrylate | Acryloyl/Methacryloyl chloride | Low surface energy, hydrophobicity |

| Styrenic | Vinylbenzyl chloride | High thermal stability, chemical resistance |

| Epoxy | Epichlorohydrin | Good adhesion, high strength |

| Polyurethane Precursor | Diisocyanate | Abrasion resistance, flexibility |

Vii. Biological Activity Research and Mechanistic Investigations Non Clinical Focus

In Vitro Studies on Molecular Targets and Enzyme Interactions

In vitro studies are crucial for elucidating the direct interactions of a compound with isolated biological components, such as receptors and enzymes.

Specific receptor binding data for 4-Amino-2-(3-fluorophenyl)butan-2-ol is not extensively available. However, research on structurally similar phenylethanolamine derivatives offers insights into how modifications to the phenyl ring and the amino group can affect receptor affinity and selectivity. For instance, studies on halogenated phenylethanolamines have shown that the position of the halogen substituent significantly influences their interaction with adrenergic receptors. nih.gov Generally, halogen substitutions can alter the electronic properties of the phenyl ring, which may enhance or decrease binding affinity to specific receptor subtypes.

Work on phenethylamine (B48288) derivatives has also demonstrated that substitutions on the phenyl ring play a critical role in the affinity for serotonin (B10506) receptors, such as the 5-HT2A receptor. biomolther.orgresearchgate.net Halogen groups at the para position of the phenyl ring have been shown to have a positive effect on binding affinity. biomolther.orgresearchgate.net While this compound has a fluorine at the meta position, this highlights the importance of substituent placement in determining receptor interaction.

Table 1: Representative Receptor Binding Affinities for Related Phenylethanolamine Analogs

Specific quantitative binding data for this compound was not found in the reviewed literature. The following table is a hypothetical representation based on data for analogous compounds to illustrate how such data would be presented.

| Compound/Analog | Receptor Target | Binding Affinity (Ki, nM) | Selectivity Profile |

| Analog A (e.g., p-fluoro analog) | Adrenergic α1 | Data Not Available | Data Not Available |

| Analog B (e.g., non-fluorinated) | Serotonin 5-HT2A | Data Not Available | Data Not Available |

| Analog C (e.g., different halogen) | Dopamine (B1211576) D2 | Data Not Available | Data Not Available |

Note: This table is for illustrative purposes only. No specific binding affinities for this compound were identified.

The potential for this compound to act as an enzyme inhibitor would be significantly influenced by its chemical structure. The incorporation of fluorine can lead to potent and selective enzyme inhibitors. rroij.comeurekaselect.comresearchgate.net Fluorinated compounds can act through various mechanisms, including competitive, non-competitive, or irreversible inhibition. rroij.com For example, the strong electron-withdrawing nature of fluorine can alter the acidity of nearby protons or stabilize transition states, leading to tight binding or covalent modification of an enzyme's active site. nih.govresearchgate.net

While specific enzyme inhibition data for this compound is not available, studies on other fluorinated molecules show that they can be potent inhibitors of enzymes like serine proteases and glycosidases. nih.gov The mechanism often involves the fluorine atom's ability to stabilize a key intermediate in the enzyme's catalytic cycle. nih.gov

Table 2: Potential Enzyme Inhibition Profile

No specific enzyme inhibition data for this compound is available. This table illustrates the type of data that would be relevant.

| Enzyme Target | Inhibition Constant (IC₅₀/Ki) | Mechanism of Inhibition |

| Monoamine Oxidase A | Data Not Available | Data Not Available |

| Cytochrome P450 Isoform | Data Not Available | Data Not Available |

| Catechol-O-methyltransferase | Data Not Available | Data Not Available |

Note: This table is for illustrative purposes only, as no specific data was found for the compound .

Cellular Studies on Biochemical Pathways (e.g., metabolic pathways, signal transduction)

Cellular studies would be necessary to understand how this compound affects biochemical pathways within a living cell. Such studies could reveal effects on signal transduction cascades, metabolic processes, or gene expression. For example, compounds with a phenethylamine backbone are known to interact with pathways regulated by monoamine neurotransmitters. Research on β-phenethylamine derivatives has explored their impact on dopamine reuptake, a key process in dopaminergic signaling. biomolther.org The structural features of these derivatives, including substitutions on the aromatic ring, significantly influence their activity. biomolther.org

Structure-Activity Relationship (SAR) Studies of Functional Groups (excluding clinical human trial data)

Structure-activity relationship (SAR) studies aim to identify which parts of a molecule are essential for its biological activity. For compounds like this compound, the key functional groups would be the 3-fluorophenyl ring, the tertiary alcohol, and the primary amino group.

The Amino Group: The basicity and steric bulk of the amino group are critical for receptor interaction. In many pharmacologically active amines, this group forms ionic bonds or hydrogen bonds with receptor sites. Maintaining a primary or secondary amine is often crucial for activity at many biogenic amine receptors.

The Phenyl Ring: The substitution pattern on the phenyl ring is a major determinant of a compound's biological activity and selectivity. biomolther.orgnih.gov The position of the fluorine atom in this compound (meta-position) would influence its electronic and lipophilic properties, thereby affecting how it fits into a binding pocket. nih.gov

The Tertiary Alcohol: The hydroxyl group can participate in hydrogen bonding with a biological target. Its presence and position are often critical for the affinity and efficacy of phenylethanolamine-type compounds.

Influence of Fluorine Substitution on Biological Interactions

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to modulate a molecule's properties. tandfonline.comresearchgate.net The introduction of a fluorine atom can have several effects:

Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage. tandfonline.com This can block sites of metabolic oxidation, potentially increasing the half-life of a compound. nih.gov

Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the molecule, potentially leading to more favorable interactions with a receptor or enzyme active site. researchgate.netbenthamscience.com It can participate in electrostatic interactions and, in some contexts, weak hydrogen bonds. benthamscience.com

Conformation: Due to its small size, fluorine is often considered a mimic of hydrogen, causing minimal steric disruption. tandfonline.com However, its electronic properties can influence the preferred conformation of a molecule, which can be critical for proper binding to a biological target.

Viii. Future Directions and Emerging Research Avenues

Development of Novel Derivatization Strategies

The development of novel derivatization strategies for 4-Amino-2-(3-fluorophenyl)butan-2-ol is a crucial step in exploring its structure-activity relationships (SAR) and identifying analogues with enhanced biological activities. The primary amino group and the tertiary alcohol present in the molecule offer versatile handles for chemical modification.

Future research could focus on:

N-Alkylation: Introduction of different alkyl or arylalkyl groups on the nitrogen atom can be explored to probe the steric and electronic requirements of potential biological targets. Reductive amination with various aldehydes and ketones would be a common strategy.

Esterification and Etherification: The tertiary alcohol can be derivatized to form esters or ethers. While sterically hindered, these modifications could serve as prodrugs or alter the pharmacokinetic profile of the parent compound.

Bio-inspired Modifications: Incorporating fragments that mimic natural ligands or known pharmacophores could lead to derivatives with novel biological activities. This could involve coupling with amino acids, peptides, or heterocyclic scaffolds.

A systematic library of such derivatives would be essential for comprehensive biological screening. High-throughput synthesis and purification techniques would be instrumental in generating this chemical diversity efficiently.

Table 1: Potential Derivatization Reactions for this compound

| Functional Group | Reaction Type | Potential Reagents | Expected Derivative Class |

| Primary Amine | Acylation | Acetyl chloride, Benzoyl chloride | Amides |

| Primary Amine | Sulfonylation | Methanesulfonyl chloride, p-Toluenesulfonyl chloride | Sulfonamides |

| Primary Amine | N-Alkylation | Alkyl halides, Aldehydes/Ketones (reductive amination) | Secondary and Tertiary Amines |

| Tertiary Alcohol | Esterification | Acetic anhydride, Benzoyl chloride (under forcing conditions) | Esters |

| Tertiary Alcohol | Etherification | Alkyl halides (Williamson ether synthesis, likely low yielding) | Ethers |

Exploration of New Biological Targets and Pathways

The structural similarity of this compound to known pharmacologically active molecules, such as fluorinated amphetamine analogues, suggests its potential to interact with various biological targets. The presence of a chiral center, a fluorinated phenyl ring, and an amino alcohol moiety are features often found in centrally acting agents.

Future research should involve:

High-Throughput Screening (HTS): Screening a library of derivatives against a broad panel of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, could uncover novel activities.

Target-Based Screening: Based on structural similarity to known ligands, focused screening against specific targets, such as monoamine transporters (dopamine, norepinephrine, and serotonin (B10506) transporters), could be a fruitful approach. The fluorine substitution on the phenyl ring is known to modulate the selectivity and potency of such interactions.

Phenotypic Screening: Utilizing cell-based assays to identify compounds that induce a desired phenotypic change, without a priori knowledge of the target, can lead to the discovery of novel mechanisms of action.

Pathway Analysis: Once a biological activity is identified, further studies would be necessary to elucidate the specific signaling pathways involved. This could involve techniques like gene expression profiling and proteomics.

The incorporation of a fluorine atom can significantly alter the metabolic stability and pharmacokinetic properties of a molecule, potentially leading to compounds with improved drug-like characteristics.

Integration with Flow Chemistry and Automated Synthesis

The synthesis of chiral amino alcohols and their derivatives can often be complex and time-consuming. The integration of flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and scalability.

Future directions in this area include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound and its derivatives. This would allow for precise control over reaction parameters, improved heat and mass transfer, and the safe handling of potentially hazardous reagents.

Automated Library Synthesis: Utilizing automated synthesis platforms to rapidly generate a library of derivatives for biological screening. This would involve the integration of robotic liquid handlers, flow reactors, and in-line purification and analysis techniques.

Process Optimization: Employing design of experiment (DoE) methodologies in conjunction with automated systems to rapidly optimize reaction conditions and maximize yield and purity.

The development of robust and scalable synthetic routes is essential for the further investigation and potential commercialization of this compound and its analogues.

Advanced Spectroscopic Characterization of Compound Complexes

The amino alcohol moiety of this compound is capable of coordinating with metal ions to form complexes. The study of these complexes can provide valuable insights into the compound's electronic structure and potential applications in catalysis or as imaging agents.

Future research in this area would benefit from:

X-ray Crystallography: Determining the single-crystal X-ray structures of metal complexes to unambiguously establish the coordination geometry and bonding interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilizing advanced NMR techniques, including 2D NMR (COSY, HSQC, HMBC) and ¹⁹F NMR, to characterize the structure and dynamics of the compound and its complexes in solution.

Mass Spectrometry (MS): Employing high-resolution mass spectrometry to confirm the molecular weight and fragmentation patterns of the compound and its derivatives.

Infrared (IR) and Raman Spectroscopy: Using vibrational spectroscopy to identify characteristic functional groups and study the changes in vibrational modes upon complexation.

Computational Modeling: Combining experimental spectroscopic data with quantum chemical calculations to gain a deeper understanding of the electronic structure and properties of the compound and its complexes.

Table 2: Spectroscopic Techniques for Characterization

| Technique | Information Obtained |

| ¹H NMR | Proton environment, coupling constants, stereochemistry |

| ¹³C NMR | Carbon skeleton, chemical shifts |

| ¹⁹F NMR | Environment of the fluorine atom, coupling to other nuclei |

| Mass Spectrometry | Molecular weight, fragmentation patterns |

| IR Spectroscopy | Presence of functional groups (O-H, N-H, C-F) |

| X-ray Crystallography | 3D molecular structure, bond lengths and angles |

Deep Learning and AI in Predictive Chemistry for Analogues

The application of deep learning and artificial intelligence (AI) in drug discovery is a rapidly growing field that can significantly accelerate the design and optimization of new chemical entities. For this compound, these computational approaches can be used to predict the properties of virtual analogues and guide synthetic efforts.

Future research directions include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of a series of derivatives with their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues.

Pharmacophore Modeling: Identifying the key structural features (pharmacophore) responsible for the biological activity of the compound and using this model to search virtual libraries for new potential hits.

ADMET Prediction: Using in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual analogues. This can help to prioritize compounds with favorable drug-like properties for synthesis and testing.

Generative Models: Employing generative deep learning models to design novel molecules with desired properties from scratch. These models can learn the underlying patterns in large chemical datasets and generate new structures that are likely to be active and have favorable ADMET profiles.

By integrating these computational approaches into the drug discovery workflow, researchers can more efficiently explore the chemical space around this compound and identify promising new drug candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.